molecular formula C12H13N3O2S B6922983 N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6922983
M. Wt: 263.32 g/mol
InChI Key: RGVYWTRDSVIDAI-QMMMGPOBSA-N
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Description

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is an intriguing compound with potential applications in various scientific fields. Its structure features a thiazole ring substituted with a pyridinyl group and a carboxamide moiety, reflecting the complexity and versatility of its chemical nature.

Properties

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(6-16)14-11(17)10-7-18-12(15-10)9-4-2-3-5-13-9/h2-5,7-8,16H,6H2,1H3,(H,14,17)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYWTRDSVIDAI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide involves several strategic steps:

  • Thiazole Ring Formation: : The construction of the thiazole ring typically begins with the cyclization of a thioamide with an α-haloketone under acidic conditions.

  • Pyridinyl Group Attachment: : The pyridinyl moiety is then introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a pyridinyl boronic acid or stannane, respectively.

  • Introduction of the Carboxamide Group: : The final step involves the formation of the carboxamide functionality, often achieved through the reaction of a carboxylic acid derivative with an amine, facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial synthesis of this compound would likely optimize these steps for scalability and efficiency, employing continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to produce the compound at scale.

Chemical Reactions Analysis

Types of Reactions: N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Swern oxidation conditions.

  • Reduction: : The pyridinyl ring can be reduced under catalytic hydrogenation conditions, converting it into a piperidine derivative.

  • Substitution: : The carboxamide nitrogen can undergo nucleophilic substitution reactions, introducing various substituents to modify the compound's properties.

Common Reagents and Conditions:
  • Oxidation: : PCC, Swern oxidation reagents.

  • Reduction: : Catalytic hydrogenation using Pd/C.

  • Substitution: : Nucleophiles like amines or alcohols, often under basic conditions or with the aid of a coupling reagent.

Major Products:
  • Oxidation: : Converts the hydroxyl group to a ketone.

  • Reduction: : Yields a piperidine derivative.

  • Substitution: : Produces various N-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel materials.

Biology: Biologically, it can be investigated for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery due to its unique structure and functional groups.

Medicine: Medicinally, its role as a potential therapeutic agent is significant. Researchers may explore its efficacy against specific biological targets, assessing its pharmacokinetic and pharmacodynamic properties.

Industry: Industrially, it could find applications in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The compound's mechanism of action likely involves its interaction with specific molecular targets. The thiazole ring and pyridinyl group can engage in pi-pi stacking and hydrogen bonding interactions with proteins or nucleic acids. The hydroxypropan-2-yl moiety may enhance solubility and facilitate membrane permeability, aiding in its biological activity.

Comparison with Similar Compounds

Unique Aspects: What sets N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide apart is its combination of functional groups, which offers a unique balance of properties for chemical reactivity and biological interaction.

Similar Compounds:
  • N-[(2S)-1-hydroxypropan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide: : Similar but with a phenyl group instead of a pyridinyl group.

  • N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-yl-1,3-oxazole-4-carboxamide: : An oxazole ring replaces the thiazole ring.

  • N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-2-ylimidazole-4-carboxamide: : The thiazole ring is replaced by an imidazole ring.

These similar compounds vary primarily in their ring structures, which can significantly influence their reactivity and interaction with biological targets. The uniqueness of each compound lies in the specific functional groups attached to these rings, offering a diverse range of chemical and biological properties.

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